Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-
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Overview
Description
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] is a complex organophosphorus compound with the molecular formula C10H27P3Si. It is known for its unique structure, which includes a phosphine core bonded to a silylidyne group and multiple methylene and dimethyl groups.
Preparation Methods
The synthesis of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenophosphines, organomagnesium halides, and other organometallic compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with Grignard reagents can lead to the formation of new phosphine derivatives with different functional groups .
Scientific Research Applications
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] has several scientific research applications. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis, where it helps to facilitate various chemical reactions. In materials science, it is explored for its potential in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, thereby enhancing the efficiency of the catalytic reaction. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .
Comparison with Similar Compounds
Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-] can be compared with other similar compounds, such as traditional tertiary phosphines and their derivatives. Similar compounds include tris(2-methoxy-5-vinylphenyl)phosphine, 2-(2′-di-tert-butylphosphinophenyl)-1-methylindole, and 5-boryl-2-phosphinoimidazole.
Properties
CAS No. |
89129-44-2 |
---|---|
Molecular Formula |
C10H27P3Si |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
[bis(dimethylphosphanylmethyl)-methylsilyl]methyl-dimethylphosphane |
InChI |
InChI=1S/C10H27P3Si/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h8-10H2,1-7H3 |
InChI Key |
HLPMYVNIWGYKDT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CP(C)C)(CP(C)C)CP(C)C |
Origin of Product |
United States |
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